Cardiotoxicity Profile: Daunorubicin vs. Doxorubicin in Chronic Rabbit Model
In a direct comparative chronic toxicity study in male Chinchilla rabbits receiving 3 mg/kg (50 mg/m²) intravenously once weekly for 10 weeks, daunorubicin and doxorubicin produced divergent and quantifiably distinct toxicity profiles. Daunorubicin induced progressive heart failure with a 134% increase in pre-ejection period/left ventricular ejection time index values relative to baseline and produced marked myocardial histological changes [1]. Doxorubicin, by contrast, did not produce these cardiac functional or structural changes under the identical dosing regimen. Instead, doxorubicin caused significantly greater systemic toxicity, manifested by 45.2% body weight loss and 100% premature mortality, compared to 36.4% mortality in the daunorubicin group, reflecting more severe nephrotoxicity and general toxicity [1]. This head-to-head evidence demonstrates that cardiac liability and systemic toxicity are not class-invariant but drug-specific.
| Evidence Dimension | Chronic toxicity and organ-specific injury profile |
|---|---|
| Target Compound Data | PEP/LVET index increased 134%; myocardial histological changes present; 36.4% premature mortality; nephrotoxicity less severe |
| Comparator Or Baseline | Doxorubicin: no significant PEP/LVET increase or myocardial changes; 45.2% body weight loss; 100% premature mortality; more severe nephrotoxicity |
| Quantified Difference | Daunorubicin produced quantifiable cardiac functional impairment (134% PEP/LVET increase) absent with doxorubicin; doxorubicin produced 63.6% higher mortality (100% vs. 36.4%) and greater systemic toxicity |
| Conditions | Male Chinchilla rabbits; 3 mg/kg (50 mg/m²) IV once weekly for 10 weeks |
Why This Matters
For researchers selecting an anthracycline to model cardiotoxicity or for toxicology studies, daunorubicin and doxorubicin are not interchangeable: daunorubicin provides a more reliable induction of quantifiable cardiomyopathy, whereas doxorubicin introduces confounding systemic toxicity and mortality.
- [1] Klimtová I, Šimůnek T, Mazurová Y, Hrdina R, Gerš V, Adamcová M. Comparative study of chronic toxic effects of daunorubicin and doxorubicin in rabbits. Human & Experimental Toxicology. 2002;21(12):649-657. View Source
